2-(Methylamino)ethanol

描述

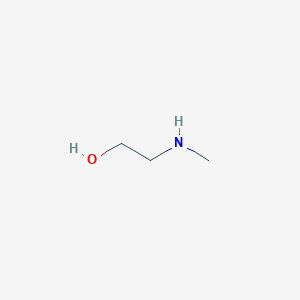

Structure

3D Structure

属性

IUPAC Name |

2-(methylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-4-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKOKAMJFNKNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO, Array | |

| Record name | METHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025603 | |

| Record name | N-Methyl-N-hydroxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylethanolamine appears as a clear colorless liquid. Flash point 165 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Liquid, Viscous liquid with a fishy odor; [Merck Index], VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | METHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

316 °F at 760 mmHg ; 147-149 °F at 12 mmHg; 126 °F at 6 mmHg (NTP, 1992), 1559.24 °C, 156 °C | |

| Record name | METHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylaminoethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

165 °F (NTP, 1992), 73.9 °C, 76 °C (169 °F) - closed cup, 165 °F (74 °C) (Open cup), 74 °C o.c. | |

| Record name | METHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylaminoethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), Miscible with alcohol, ether, In water, 1X10+6 mg/L (miscible), Solubility in water: miscible | |

| Record name | METHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylaminoethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9414 (USCG, 1999) - Less dense than water; will float, 0.937 g/cu cm at 20 °C, Relative density (water = 1): 0.93 | |

| Record name | METHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylaminoethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.59 (Air = 1), Relative vapor density (air = 1): 2.6 | |

| Record name | METHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylaminoethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.7 mmHg at 68 °F (NTP, 1992), 1.08 [mmHg], 1.08 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.93 | |

| Record name | METHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylaminoethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Viscous liquid, Clear colorless liquid, Colorless to light yellow liquid | |

CAS No. |

109-83-1 | |

| Record name | METHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Methylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylamino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-N-hydroxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLAMINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMQ4G4V497 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylaminoethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

23.9 °F (NTP, 1992), -3 °C, -4.5 °C | |

| Record name | METHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylaminoethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1336 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)ethanol

Introduction

2-(Methylamino)ethanol, also known as N-methylethanolamine (NMEA), is a versatile organic compound featuring both a secondary amine and a primary alcohol functional group. This bifunctionality makes it a valuable intermediate in the synthesis of a wide range of products, including pharmaceuticals, surfactants, corrosion inhibitors, and gas treatment solvents.[1][2] Industrially, it is utilized as a building block for polymers and in the manufacturing of dyes and textile lubricants.[3][4] This guide provides a detailed overview of its synthesis, purification, and comprehensive characterization for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow, viscous liquid at room temperature with a characteristic fishy or amine-like odor.[3][5] Its hydroxyl and amino groups allow for hydrogen bonding, rendering it miscible with water and soluble in many organic solvents.[1][6] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO | [1][3] |

| Molecular Weight | 75.11 g/mol | [1][5] |

| CAS Number | 109-83-1 | [3] |

| Density | 0.935 g/mL at 25 °C | [3][7] |

| Boiling Point | 159-160 °C | [2][3] |

| Melting Point | -3 °C | [1][3] |

| Flash Point | 72-76 °C (163-169 °F) | [1][2] |

| Refractive Index (n²⁰/D) | 1.439 | [3][7] |

| Water Solubility | Miscible | [6] |

| pKa | 9.88 (at 25 °C) | [3] |

Synthesis of this compound

The primary industrial route for synthesizing this compound is the reaction of monomethylamine with ethylene oxide. This process is carefully controlled to maximize the yield of the desired mono-adduct and minimize the formation of byproducts like N-methyldiethanolamine.[2][8]

General Reaction Scheme

CH₃NH₂ (Monomethylamine) + C₂H₄O (Ethylene Oxide) → CH₃NHCH₂CH₂OH (this compound)

This reaction is typically performed in the presence of water, which acts as a catalyst and helps to control the reaction temperature.[8]

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes the synthesis of this compound by reacting an aqueous solution of monomethylamine with ethylene oxide in a sealed pressure vessel.

Materials:

-

Monomethylamine (40% solution in water)

-

Ethylene oxide (liquid)

-

Deionized water

-

Pressurized reaction vessel with stirring and temperature control

Procedure:

-

Charging the Reactor: Charge the pressure vessel with a molar excess of monomethylamine solution (e.g., a 8-9 fold molar excess relative to ethylene oxide) and water.[8]

-

Sealing and Inerting: Seal the reactor and purge with an inert gas like nitrogen to remove air.

-

Reactant Addition: Cool the reactor and carefully introduce a known quantity of liquid ethylene oxide.

-

Reaction: Gradually heat the stirred mixture to the desired reaction temperature (e.g., 30-70 °C). The reaction is exothermic and requires careful temperature monitoring and control. The reaction pressure will increase due to the vapor pressure of the reactants.[8]

-

Monitoring: Maintain the reaction for a set period (e.g., 1-2 hours) until the consumption of ethylene oxide is complete.[8]

-

Workup: Cool the reactor to room temperature and carefully vent any excess pressure.

-

Purification: Transfer the resulting mixture to a distillation apparatus. Remove excess water and unreacted monomethylamine under reduced pressure. The product, this compound, is then purified by fractional distillation under vacuum.[2][9]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation.

Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Vortex the tube briefly to ensure a homogeneous solution.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

¹H NMR Spectroscopic Data The proton NMR spectrum provides distinct signals for the different proton environments in the molecule.

| Assignment | Structure Fragment | Chemical Shift (ppm) in CDCl₃ | Multiplicity | Integration |

| A | -CH₂-OH | ~3.65 | Triplet | 2H |

| B | -NH-CH₂- | ~2.70 | Triplet | 2H |

| C | -OH, -NH- | ~3.24 (Broad) | Singlet | 2H |

| D | CH₃-NH- | ~2.44 | Singlet | 3H |

| Data sourced from ChemicalBook.[10] |

¹³C NMR Spectroscopic Data

| Structure Fragment | Chemical Shift (ppm) in CDCl₃ |

| -C H₂-OH | ~61.0 |

| -NH-C H₂- | ~53.5 |

| C H₃-NH- | ~36.1 |

| Typical chemical shifts, may vary based on conditions. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: IR Analysis (Neat)

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3500 (Broad) | O-H Stretch, N-H Stretch | Alcohol, Secondary Amine |

| 2800 - 3000 | C-H Stretch | Alkane |

| 1400 - 1500 | C-H Bend | Alkane |

| 1000 - 1250 | C-N Stretch, C-O Stretch | Amine, Alcohol |

| Data interpreted from typical functional group regions and available spectra.[11][12] |

Gas Chromatography (GC)

GC is the primary method for assessing the purity of this compound and quantifying any byproducts, such as N-methyldiethanolamine.

Protocol: GC Analysis

-

System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column suitable for amine analysis (e.g., a wax-type or amine-specific column) to prevent peak tailing.

-

Injector: Use a split/splitless inlet. Set the injector temperature to a level sufficient to vaporize the sample without degradation (e.g., 250 °C).

-

Oven Program: Start at a low temperature (e.g., 120 °C) and ramp up to a higher temperature to elute all components.[13]

-

Carrier Gas: Helium or Hydrogen.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or isopropanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Analysis: Identify and quantify peaks by comparing retention times and peak areas with those of a known standard. Purity is calculated based on the relative peak area of this compound.

Challenges: The analysis of ethanolamines by GC can be challenging due to their high polarity and reactivity, which can lead to adsorption on the column and poor peak shape. Proper column selection and system maintenance are critical for accurate results.[13]

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 3. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]

- 4. manavchem.com [manavchem.com]

- 5. This compound | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound = 98 109-83-1 [sigmaaldrich.com]

- 8. JP2000204065A - Method for producing N-methylethanolamine - Google Patents [patents.google.com]

- 9. Purification of Ethanolamine (2-Aminoethanol) - Chempedia - LookChem [lookchem.com]

- 10. 2-Methylaminoethanol (109-83-1) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Methylaminoethanol (109-83-1) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. bre.com [bre.com]

N-Methylethanolamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methylethanolamine (NMEA), a versatile alkanolamine, holds a significant position in various scientific and industrial domains. This technical guide provides an in-depth overview of the core chemical and physical properties of N-Methylethanolamine, detailed experimental protocols for its synthesis and property determination, and a visualization of its role in biological pathways.

Core Chemical and Physical Properties

N-Methylethanolamine (IUPAC name: 2-(methylamino)ethan-1-ol) is a colorless, viscous liquid with an ammonia-like odor.[1][2] It is a hygroscopic and flammable compound.[1] Its bifunctional nature, containing both a secondary amine and a primary alcohol group, makes it a valuable intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals and polymers.[1]

Physical Properties

The key physical properties of N-Methylethanolamine are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | References |

| Molecular Formula | C₃H₉NO | [1][3] |

| Molecular Weight | 75.11 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow viscous liquid | [1][3][5][6] |

| Odor | Ammoniacal, fishy | [1][2][5][6] |

| Density | 0.935 g/mL at 25 °C | [1][7] |

| Boiling Point | 158.1 - 160 °C | [1][6] |

| Melting Point | -3 to -4.5 °C | [3][6][7] |

| Flash Point | 72 - 76 °C | [1][3][6] |

| Solubility | Miscible with water and ethanol | [1][8] |

| Refractive Index (n²⁰/D) | 1.439 | [1][7] |

| Vapor Pressure | 0.5 mm Hg at 20 °C | [7] |

| Vapor Density | 2.6 (air = 1) | [7] |

| Autoignition Temperature | 350 °C | [1] |

| Explosive Limits | 1.6 - 17.7% (V) | [7] |

Chemical Properties

The chemical behavior of N-Methylethanolamine is dictated by its amine and hydroxyl functional groups. A summary of its key chemical properties is presented below.

| Property | Value | References |

| pKa | 9.88 (for the protonated amine) | [7][9] |

| pH | 13.6 (100 g/L in H₂O at 20 °C) | [6][7] |

| Basicity | Aqueous solutions are strongly basic and corrosive. | [1] |

| Stability | Stable under normal conditions. | [7] |

| Reactivity | Reacts with acids, oxidizing agents, and is incompatible with copper. | [10] |

Experimental Protocols

Synthesis of N-Methylethanolamine

Principle: N-Methylethanolamine is industrially produced by the reaction of ethylene oxide with an excess of methylamine in an aqueous solution.[1] The following is a representative laboratory-scale procedure.

Materials:

-

Methylamine (40% solution in water)

-

Ethylene oxide

-

Pressure-rated reaction vessel (autoclave)

-

Stirring mechanism

-

Temperature and pressure monitoring equipment

-

Distillation apparatus

Procedure:

-

Charge the pressure-rated reaction vessel with a molar excess of aqueous methylamine solution.

-

Cool the vessel and its contents to below 10 °C.

-

Slowly introduce a stoichiometric amount of liquid ethylene oxide into the cooled, stirred methylamine solution. The addition should be controlled to maintain the reaction temperature below 40 °C.

-

After the addition is complete, seal the reactor and gradually heat the mixture to 70-80 °C.

-

Maintain the reaction at this temperature for 1-2 hours, monitoring the pressure.

-

Cool the reactor to room temperature and vent any excess pressure.

-

Transfer the reaction mixture to a distillation apparatus.

-

Remove the excess methylamine and water by distillation under atmospheric pressure.

-

Fractionally distill the remaining mixture under reduced pressure to isolate N-methylethanolamine (boiling point approx. 159 °C at atmospheric pressure).

Determination of Physical Properties

1. Boiling Point Determination (Thiele Tube Method):

Materials:

-

N-Methylethanolamine sample

-

Thiele tube filled with mineral oil

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

Procedure:

-

Attach a small test tube containing 0.5-1 mL of N-methylethanolamine to a thermometer using a rubber band.

-

Place a capillary tube, sealed end up, into the test tube.

-

Immerse the thermometer and test tube assembly into the Thiele tube, ensuring the sample is level with the upper arm of the tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

2. Density Determination:

Materials:

-

N-Methylethanolamine sample

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath set to a constant temperature (e.g., 25 °C)

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with N-methylethanolamine, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Carefully wipe dry the outside of the pycnometer and weigh it.

-

The mass of the N-methylethanolamine is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Signaling Pathway Visualization

N-Methylethanolamine is a key intermediate in the biosynthesis of choline, specifically in the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form phosphatidylcholine (PC).

References

- 1. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. PathBank [pathbank.org]

- 3. PathBank [pathbank.org]

- 4. quora.com [quora.com]

- 5. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases [aginganddisease.org]

- 6. uniprot.org [uniprot.org]

- 7. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scribd.com [scribd.com]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

Spectroscopic Profile of 2-(Methylamino)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylamino)ethanol (also known as N-methylethanolamine), a compound of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing key values for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in chloroform-d (CDCl₃) typically exhibits four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Triplet | 2H | -CH₂- (adjacent to OH) |

| ~3.24 | Singlet | 2H | OH, NH (exchangeable) |

| ~2.70 | Triplet | 2H | -CH₂- (adjacent to NH) |

| ~2.44 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons attached to heteroatoms (oxygen and nitrogen) are deshielded and appear at higher chemical shifts.

| Chemical Shift (ppm) | Assignment |

| 50 - 80 | -CH₂- (adjacent to OH) |

| 10 - 65 | -CH₂- (adjacent to NH) |

| 10 - 65 | -CH₃ |

Note: Specific, experimentally verified chemical shifts for ¹³C NMR of this compound were not available in publicly accessible databases at the time of this report. The ranges provided are based on typical chemical shifts for carbons in similar chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500 - 3200 | Strong, Broad | O-H (Alcohol) | Stretching (H-bonded) |

| 3350 - 3310 | Medium | N-H (Secondary Amine) | Stretching |

| 2950 - 2850 | Medium to Strong | C-H (Alkyl) | Stretching |

| 1250 - 1020 | Medium | C-N (Aliphatic Amine) | Stretching |

| 1260 - 1050 | Medium to Strong | C-O (Alcohol) | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation of the molecule, providing a characteristic fingerprint.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 75 | ~8 | [M]⁺ (Molecular Ion) |

| 74 | ~1 | [M-H]⁺ |

| 56 | ~5 | [M-H₂O-H]⁺ |

| 45 | ~4 | [M-CH₂NH]⁺ |

| 44 | 100 | [CH₂=NHCH₃]⁺ (Base Peak) |

| 43 | ~5 | [C₃H₇]⁺ |

| 42 | ~7 | [C₂H₄N]⁺ |

| 31 | ~2 | [CH₂OH]⁺ |

| 30 | ~8 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz). A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR: The spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat (undiluted) this compound is placed between two polished salt plates (e.g., NaCl or KBr).

-

The plates are carefully pressed together to form a thin liquid film.

Data Acquisition:

-

The prepared salt plates are placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of the clean, empty salt plates is first recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in a process known as electron ionization (EI).

Data Acquisition:

-

The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector measures the abundance of each fragment, generating a mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic methods and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

Caption: NMR Signal Correlation to the Structure of this compound.

Caption: Correlation of Functional Groups to IR Absorption Peaks.

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

An In-depth Technical Guide to the Synthesis of 2-(Methylamino)ethanol from Ethylene Oxide and Methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylamino)ethanol, a crucial intermediate in the pharmaceutical and chemical industries. The document details the core chemical reaction, experimental protocols, and quantitative data derived from established synthetic methods.

Introduction

This compound (MMEA), also known as N-methylethanolamine, is a versatile organic compound featuring both a secondary amine and a primary alcohol functional group.[1][2] This bifunctionality makes it a valuable building block in the synthesis of a wide range of molecules, including pharmaceuticals, surfactants, and polymers.[1][3] In the pharmaceutical industry, MMEA is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as the antihistamine and antidepressant mianserin and the non-analgesic Nefopam.[2] This guide focuses on its synthesis from the reaction of ethylene oxide and methylamine, a common industrial method.[4][5]

Reaction Mechanism and Kinetics

The synthesis of this compound proceeds via the nucleophilic ring-opening of ethylene oxide by methylamine. Methylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This reaction is typically carried out in the presence of water, which can act as a catalyst.[6]

The primary reaction is as follows:

CH₃NH₂ + (CH₂)₂O → CH₃NHCH₂CH₂OH

A common side reaction is the further reaction of the product, this compound, with another molecule of ethylene oxide to form N-methyldiethanolamine (MDEA).

CH₃NHCH₂CH₂OH + (CH₂)₂O → CH₃N(CH₂CH₂OH)₂

To favor the formation of the desired mono-adduct, this compound, an excess of methylamine is typically used.[2] The reaction kinetics are influenced by factors such as temperature, pressure, and the molar ratio of the reactants. The reaction between ammonia and ethylene oxide, a similar process, is a series of simultaneous, consecutive, competitive second-order reactions.[7] The activation energy for the formation of ethanolamines is in the range of 16,600 cal.[7]

Experimental Protocols

Several methods have been described for the synthesis of this compound. The following protocols are based on patented industrial processes and laboratory-scale experiments.

Protocol 1: Aqueous Synthesis at Elevated Temperature and Pressure

This protocol is adapted from an industrial synthesis method.[6]

-

A high-pressure autoclave reactor is purged with nitrogen.

-

Deionized water and a significant molar excess of monomethylamine are charged into the reactor.

-

The reactor is sealed, and liquefied ethylene oxide is introduced.

-

The mixture is heated to the desired reaction temperature while stirring.

-

The reaction is allowed to proceed for a specified duration, during which the pressure is monitored.

-

After the reaction is complete, the reactor is cooled, and the excess methylamine is vented.

-

The resulting mixture is then subjected to distillation to separate the this compound from water, unreacted starting materials, and the N-methyldiethanolamine byproduct.[2]

Protocol 2: Continuous Flow Synthesis

A continuous flow process can offer better control over reaction parameters and improved safety.

-

Separate solutions of ethylene oxide and methylamine in a suitable solvent (e.g., water) are prepared.

-

The two reactant streams are pumped at controlled flow rates into a microchannel or packed-bed reactor.

-

The reactor is maintained at a specific temperature and pressure to facilitate the reaction.

-

The product stream exiting the reactor is collected.

-

The product is then purified, typically by distillation, to isolate the this compound.

Quantitative Data

The following tables summarize key quantitative data from various experimental conditions reported in the literature.

| Parameter | Example 1[6] | Example 2[6] | General Industrial Practice[8] |

| Monomethylamine / Ethylene Oxide (molar ratio) | 9.0 | 8.9 | Excess methylamine |

| Water / Ethylene Oxide (molar ratio) | 0.8 | 4.2 | Aqueous solution |

| Reaction Temperature (°C) | 70 | 30 | 133 - 137 |

| Reaction Time (hours) | 1 | Not specified | Not specified |

| Reaction Pressure ( kg/cm ² G) | 16 | 3 | 50 - 70 (5-7 MPa) |

| Selectivity for this compound (%) | 89.8 | Not specified | High with excess methylamine |

| Selectivity for N-Methyldiethanolamine (%) | 4.5 | 3.8 | Minimized with excess methylamine |

Note: The selectivity is highly dependent on the molar ratio of the reactants. A higher excess of methylamine leads to a higher selectivity for this compound.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for batch synthesis.

Safety Considerations

-

Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. It should be handled with extreme caution in a well-ventilated area, preferably in a closed system.

-

Methylamine is a flammable and corrosive gas with a strong fishy odor. It can cause severe skin and eye irritation.[9]

-

The reaction is exothermic and can lead to a runaway reaction if not properly controlled. Adequate cooling and pressure relief systems are essential.

-

This compound is a corrosive liquid that can cause severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn.

Conclusion

The synthesis of this compound from ethylene oxide and methylamine is a well-established and efficient industrial process. By carefully controlling the reaction conditions, particularly the molar ratio of the reactants, a high yield and selectivity for the desired product can be achieved. The information provided in this guide serves as a valuable resource for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 3. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]

- 4. This compound | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methylamine - Wikipedia [en.wikipedia.org]

- 6. JP2000204065A - Method for producing N-methylethanolamine - Google Patents [patents.google.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. CN101265195A - Method for preparing N-methyldiethanolamine - Google Patents [patents.google.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Methylamino)ethanol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)ethanol (NMEA), also known as N-methylethanolamine, is a primary amine that serves as a crucial intermediate in key metabolic pathways within biological systems. Its principal mechanism of action is not as a direct signaling molecule that interacts with cell surface receptors, but rather as a precursor in the de novo biosynthesis of choline and the essential membrane phospholipid, phosphatidylcholine (PC). This process is primarily mediated by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, quantitative data on enzyme kinetics, detailed experimental protocols for its study, and its broader physiological implications.

Core Mechanism of Action: The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway

The central role of this compound in biological systems is as an intermediate in the sequential methylation of phosphatidylethanolamine (PE) to phosphatidylcholine (PC). This pathway, known as the PEMT pathway, is particularly active in the liver and represents a significant route for de novo choline synthesis.[1] The pathway involves three successive methylation steps, with this compound existing in its phosphorylated and lipid-bound forms, namely phosphatidyl-N-methylethanolamine (PME).

The synthesis of phosphatidylcholine from phosphatidylethanolamine occurs via the following key steps:

-

First Methylation: Phosphatidylethanolamine (PE) is methylated by phosphatidylethanolamine N-methyltransferase (PEMT), using S-adenosyl-L-methionine (SAM) as the methyl donor, to form phosphatidyl-N-methylethanolamine (PME). This initial step is considered the rate-limiting step in the conversion of PE to PC.[2]

-

Second Methylation: PME is further methylated by the same enzyme, PEMT, to yield phosphatidyl-N,N-dimethylethanolamine (PDME).

-

Third Methylation: A final methylation of PDME by PEMT produces phosphatidylcholine (PC).

Each methylation step also converts S-adenosyl-L-methionine (SAM) to S-adenosyl-L-homocysteine (SAH).

Signaling Pathway Diagram

Caption: The PEMT pathway for phosphatidylcholine biosynthesis.

Quantitative Data

The enzymatic conversion of PE to PC involves sequential methylations, and the kinetic parameters of the enzymes involved are crucial for understanding the efficiency and regulation of this pathway. While comprehensive kinetic data for each specific step with this compound-containing intermediates are not always available for the human enzyme, studies in various systems provide valuable insights.

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Organism/System | Reference |

| PEMT | Phosphatidylethanolamine (PE) | 57 | N/A | Saccharomyces cerevisiae | [3] |

| PLMT | Phosphatidyl-N-methylethanolamine (PMME) | 380 | N/A | Saccharomyces cerevisiae | [3] |

| PLMT | Phosphatidyl-N,N-dimethylethanolamine (PDME) | 180 | N/A | Saccharomyces cerevisiae | [3] |

| PEMT | S-Adenosylmethionine (AdoMet) (with PE) | 110 | N/A | Saccharomyces cerevisiae | [3] |

| PLMT | S-Adenosylmethionine (AdoMet) (with PMME) | 54 | N/A | Saccharomyces cerevisiae | [3] |

| PLMT | S-Adenosylmethionine (AdoMet) (with PDME) | 59 | N/A | Saccharomyces cerevisiae | [3] |

| PEMT | Phosphatidyl-N-methylethanolamine (PME) | 20-45 | <5% lower than 16:0 substrate | Human Red Blood Cell Membranes | [4] |

| PEMT | Phosphatidyl-N,N-dimethylethanolamine (PDE) | 10-14 | <5% lower than 16:0 substrate | Human Red Blood Cell Membranes | [4] |

| PEMT | S-Adenosylmethionine (AdoMet) (with PME) | 5-9 | N/A | Human Red Blood Cell Membranes | [4] |

| PEMT | S-Adenosylmethionine (AdoMet) (with PDE) | 4 | N/A | Human Red Blood Cell Membranes | [4] |

Note: In Saccharomyces cerevisiae, the methylation of PE to PC is catalyzed by two separate enzymes, PEMT (for the first methylation) and PLMT (for the second and third methylations).[3] In mammals, a single PEMT enzyme is believed to catalyze all three steps.[2]

Physiological and Pharmacological Implications

The PEMT pathway is critical for maintaining the appropriate ratio of phosphatidylcholine to phosphatidylethanolamine in cellular membranes, which is vital for membrane integrity.[1] Dysregulation of this pathway has been implicated in various pathological conditions, including liver disease.

Furthermore, the accumulation of the intermediate phosphatidyl-N-methylethanolamine has been shown to have specific biological effects. For instance, enrichment of hepatocytes with phosphatidylmonomethylethanolamine disrupts the secretion of apolipoprotein B (apoB), a key component of very low-density lipoproteins (VLDL), without causing an accumulation of triacylglycerols in the liver.[2][5] This suggests a potential therapeutic angle for managing dyslipidemia.

Experimental Protocols

In Vitro Assay for Phosphatidylethanolamine N-Methyltransferase (PEMT) Activity

This protocol is adapted from methodologies used to measure PEMT activity in cell extracts.[5][6][7]

Objective: To quantify the activity of PEMT by measuring the incorporation of a radiolabeled methyl group from S-[Methyl-³H]adenosyl-L-methionine into phosphatidylethanolamine and its methylated derivatives.

Materials:

-

Cell culture or tissue homogenate

-

Lysis Buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

S-[Methyl-³H]adenosyl-L-methionine

-

Chloroform

-

Methanol

-

Water (HPLC grade)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or using a Dounce homogenizer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Enzyme Reaction:

-

In a microcentrifuge tube, add a specific amount of cell lysate (e.g., 50-100 µg of protein).

-

Add reaction buffer (containing buffer salts, and potentially MgCl₂).

-

Initiate the reaction by adding S-[Methyl-³H]adenosyl-L-methionine (final concentration typically in the low µM range).

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly to extract the lipids.

-

Add water to induce phase separation.

-

Centrifuge to separate the aqueous and organic phases.

-

-

Quantification:

-

Carefully collect the lower organic phase containing the radiolabeled phospholipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid film in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the PEMT activity as picomoles or nanomoles of methyl groups incorporated per milligram of protein per minute.

References

- 1. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. Phosphatidylethanolamine methyltransferase and phospholipid methyltransferase activities from Saccharomyces cerevisiae. Enzymological and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidylethanolamine N-methyltransferase in human red blood cell membrane preparations. Kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atlasofscience.org [atlasofscience.org]

- 6. Video: In Vitro Assay to Measure Phosphatidylethanolamine Methyltransferase Activity [jove.com]

- 7. google.com [google.com]

N-methylethanolamine reaction kinetics and thermodynamics

An In-depth Technical Guide to the Reaction Kinetics and Thermodynamics of N-methylethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylethanolamine (NMEA), also known as 2-(methylamino)ethanol, is a secondary alkanolamine that possesses both amine and hydroxyl functional groups. This bifunctional nature makes it a versatile chemical intermediate in the synthesis of a wide range of products, including pharmaceuticals, surfactants, and polymers.[1] In recent years, NMEA has garnered significant attention as a potential solvent for post-combustion carbon capture technologies, owing to its reactivity with acid gases like carbon dioxide (CO₂) and carbonyl sulfide (COS).[2][3]

This technical guide provides a comprehensive overview of the core reaction kinetics and thermodynamics of N-methylethanolamine, with a focus on its interactions with CO₂ and COS. It includes quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of reaction mechanisms and workflows to support research and development efforts in fields ranging from environmental science to drug development.

**1. Reaction with Carbon Dioxide (CO₂) **

The reaction between NMEA and CO₂ in an aqueous solution is a critical aspect of its application in carbon capture. The process involves the formation of a carbamate, a reaction that is reversible and central to the absorption-desorption cycle.[2]

Reaction Mechanism

As a secondary amine, NMEA reacts with CO₂ via the widely accepted zwitterion mechanism.[4][5] This two-step process involves the initial formation of a zwitterionic intermediate, which is then deprotonated by a base (such as water, another NMEA molecule, or hydroxide ions) to form a stable carbamate and a protonated base.[4][6]

Caption: Zwitterion mechanism for the reaction of NMEA with CO₂.

Reaction Kinetics

The overall rate of reaction is often modeled using a pseudo-first-order assumption with respect to CO₂, especially when the amine is in large excess. The second-order rate constant (k₂) is a key parameter for evaluating the absorption performance of the amine solution.

| Temperature (K) | k₂ (m³·kmol⁻¹·s⁻¹) | Amine Concentration | Method | Reference |

| 298 | 4030 | 2.0 kmol·m⁻³ | Stopped-Flow | [2] |

| 303 | 5360 | 2.0 kmol·m⁻³ | Stopped-Flow | [2] |

| 313 | 9150 | 2.0 kmol·m⁻³ | Stopped-Flow | [2] |

| 323 | 14810 | 2.0 kmol·m⁻³ | Stopped-Flow | [2] |

Thermodynamics

Thermodynamic analysis is crucial for understanding the equilibrium behavior of the NMEA-CO₂ system, including CO₂ loading capacity and the energy required for solvent regeneration. Key parameters include the equilibrium constants for carbamate formation and the heat of reaction. Thermodynamic models like the Deshmukh-Mather model can be used to predict the equilibrium CO₂ solubility and speciation in the amine solution.[2]

| Parameter | Value | Conditions | Reference |

| Carbamate Formation Equilibrium Constant (K_c) | 0.25 (ln(K_c) = 8.111 - 2638/T) | 298 K | [2] |

| Heat of CO₂ Absorption (ΔH_abs) | -61.2 kJ·mol⁻¹ | 313 K, 0.4 mol CO₂/mol amine | [2] |

The relatively unstable nature of the NMEA carbamate contributes to a lower energy penalty for desorption compared to primary amines like monoethanolamine (MEA).[2]

Reaction with Carbonyl Sulfide (COS)

Carbonyl sulfide is a common impurity in natural gas and synthesis gas streams. Its removal is often necessary, and amine solvents can react with COS, typically at a slower rate than with CO₂.[7]

Reaction Mechanism

The reaction of NMEA with COS is analogous to the CO₂ reaction, proceeding through a zwitterion mechanism to form a thiocarbamate.[8][9] This reaction is reversible and is influenced by the basicity of the amine and the reaction conditions.

Caption: Zwitterion mechanism for the reaction of NMEA with COS.

Reaction Kinetics and Thermodynamics

Kinetic data for the reaction of NMEA with COS are less abundant in the literature compared to CO₂. The reaction is generally slower than CO₂ absorption.[7] Studies using stopped-flow techniques have been employed to determine the reaction rates for various secondary amines, including NMEA (also referred to as this compound or MMEA).[7][9]

| Temperature (K) | k_COS (m³·kmol⁻¹·s⁻¹) | Amine Concentration | Method | Reference |

| 298 | 48.7 | 1000 mol·m⁻³ | Stopped-Flow | [7] |

Note: Data for COS reactions are limited. The provided value is based on studies of secondary amines and should be considered in that context.

Experimental Methodologies

Accurate determination of kinetic and thermodynamic parameters requires robust experimental techniques. The following sections detail the protocols for the most common methods used in studying NMEA reactions.

Stopped-Flow Spectrophotometry

This technique is ideal for measuring the rates of fast reactions (on the millisecond timescale) in solution, such as the initial reaction between NMEA and CO₂.[10][11][12]

Experimental Protocol:

-

Solution Preparation: Prepare an aqueous solution of NMEA at the desired concentration. Prepare a second solution by bubbling CO₂ gas into deionized water until saturation.[10] Both solutions should be prepared in buffers to maintain a constant pH, if required.

-

Syringe Loading: Load the two reactant solutions into separate, gas-tight drive syringes in the stopped-flow apparatus.

-

Temperature Equilibration: Allow the syringes and the mixing/observation cell to equilibrate to the desired reaction temperature, typically controlled by a circulating water bath.[11]

-

Rapid Mixing: Actuate the drive mechanism (pneumatic or motor-driven) to rapidly push the reactants from the syringes into a high-efficiency mixer.

-

Flow and Observation: The mixed solution flows through an observation cell. The reaction is monitored using a spectrophotometer (UV-Vis, fluorescence) that detects changes in absorbance or fluorescence over time.[11]

-

Stopping Flow: The flow is abruptly halted when a stop syringe hits a block. This triggers the start of data acquisition.

-

Data Acquisition: The change in the spectroscopic signal is recorded as a function of time, typically for several half-lives of the reaction.

-

Data Analysis: The resulting kinetic trace (e.g., absorbance vs. time) is fitted to an appropriate rate equation (e.g., pseudo-first-order) to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the amine concentration.

Caption: Experimental workflow for Stopped-Flow Spectrophotometry.

Wetted-Wall Column

The wetted-wall column is an apparatus used to study the kinetics of gas-liquid reactions by providing a well-defined and measurable interfacial area between the gas and a falling liquid film.[1][13]

Experimental Protocol:

-

Apparatus Setup: A vertical column contains a tube where a thin film of the NMEA solution flows downwards along the inner wall. A controlled stream of a gas mixture (e.g., CO₂ in N₂) flows concurrently or counter-currently through the column.[14]

-

Liquid Preparation: Prepare a known volume and concentration of the aqueous NMEA solution in a reservoir.

-

Gas Preparation: Prepare a gas mixture with a known partial pressure of CO₂ using mass flow controllers.

-

System Operation: Pump the NMEA solution to the top of the column, where it is distributed to form a stable, falling film. Simultaneously, introduce the gas mixture into the column. The entire apparatus is maintained at a constant temperature.[13]

-

Sampling and Analysis: Measure the concentration of CO₂ in the gas stream at the inlet and outlet of the column using a gas analyzer (e.g., infrared sensor). The liquid can also be sampled to determine the change in CO₂ loading.

-

Mass Transfer Calculation: The rate of CO₂ absorption (flux) is calculated from the gas flow rate and the change in CO₂ concentration between the inlet and outlet.

-

Kinetic Analysis: The kinetic parameters are determined by applying mass transfer theories (e.g., two-film theory) to the measured absorption rates. The enhancement factor, which describes how much the chemical reaction speeds up absorption compared to purely physical dissolution, is calculated to derive the reaction rate constants.

Caption: Experimental workflow for the Wetted-Wall Column method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the equilibrium thermodynamics of the NMEA-CO₂ system. It allows for the direct quantification of the different species in solution (amine, protonated amine, carbamate, bicarbonate, carbonate), which is essential for determining carbamate stability constants.[15][16]

Experimental Protocol:

-

Sample Preparation: Prepare a series of NMR samples in D₂O (as a lock solvent) containing a known concentration of NMEA. Load each sample with varying amounts of CO₂ by adding known quantities of potassium bicarbonate (KHCO₃) or by bubbling CO₂ gas.[15]

-

NMR Acquisition: Acquire quantitative ¹³C and/or ¹H NMR spectra for each sample at a constant, precisely controlled temperature. For quantitative ¹³C NMR, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration.[16]

-

Spectral Assignment: Identify the resonance peaks corresponding to the carbon or proton atoms in each species: NMEA, protonated NMEA (NMEA-H⁺), NMEA-carbamate, bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻).

-

Quantification: Determine the concentration of each species by integrating the corresponding, well-resolved peaks in the spectra. The integral areas are proportional to the molar concentrations of the species.

-

Equilibrium Constant Calculation: Using the measured equilibrium concentrations of the amine, bicarbonate, and carbamate, calculate the carbamate stability constant (K_c) for the relevant equilibrium reaction (e.g., R₂NH + HCO₃⁻ ⇌ R₂NCOO⁻ + H₂O).[17]

-

Thermodynamic Analysis (van't Hoff Plot): Repeat the measurements at several different temperatures. A plot of ln(K_c) versus 1/T (a van't Hoff plot) will yield a straight line. The standard molar enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of this line, respectively.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reaction mechanisms of aqueous monoethanolamine with carbon dioxide: a combined quantum chemical and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]